Einecs 264-903-3

Descripción

EINECS (European Inventory of Existing Commercial Chemical Substances) 264-903-3 is a listed compound within the EU regulatory framework for commercial chemicals.

The compound’s commercial applications remain unspecified in the evidence, but EINECS substances generally span industrial, agricultural, and consumer product uses. Regulatory evaluations for such compounds increasingly depend on structural analogs and predictive toxicology, as highlighted in recent machine learning studies.

Propiedades

Número CAS |

64474-06-2 |

|---|---|

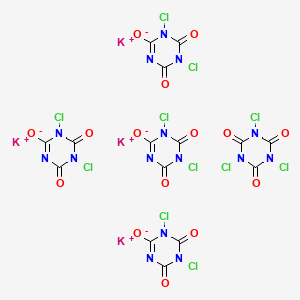

Fórmula molecular |

C15Cl11K4N15O15 |

Peso molecular |

1176.6 g/mol |

Nombre IUPAC |

tetrapotassium;1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione |

InChI |

InChI=1S/C3Cl3N3O3.4C3HCl2N3O3.4K/c4-7-1(10)8(5)3(12)9(6)2(7)11;4*4-7-1(9)6-2(10)8(5)3(7)11;;;;/h;4*(H,6,9,10);;;;/q;;;;;4*+1/p-4 |

Clave InChI |

NSUYGRHTCQVYET-UHFFFAOYSA-J |

SMILES canónico |

C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-].C1(=O)N(C(=O)N(C(=O)N1Cl)Cl)Cl.[K+].[K+].[K+].[K+] |

Descripción física |

(mono)-(trichloro)-tetra-(monopotassium dichloro)-penta-s-triazinetrione, dry appears as a white to yellow colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. May accelerate the burning of combustible materials. May explode under prolonged exposure to heat or fire. |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione typically involves the reaction of cyanuric chloride with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyanuric chloride+Potassium hydroxide→Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized to maximize yield and purity, and it often involves the use of advanced techniques such as microwave irradiation to reduce reaction time and improve efficiency .

Análisis De Reacciones Químicas

Types of Reactions

Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:

Substitution Reactions: Replacement of chlorine atoms with other substituents.

Oxidation and Reduction Reactions: Involvement in redox processes.

Hydrolysis: Reaction with water leading to the breakdown of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted triazine derivatives, while hydrolysis may produce simpler triazine compounds .

Aplicaciones Científicas De Investigación

Tetrapotassium; 1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate;1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other triazine derivatives.

Biology: Investigated for its antimicrobial and antiviral properties.

Medicine: Explored for potential therapeutic applications, including anticancer and antimalarial activities.

Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In the context of its anticancer properties, it may interfere with DNA replication and induce apoptosis in cancer cells .

Comparación Con Compuestos Similares

Key Observations:

Toxicity Trends : Chlorinated and heterocyclic analogs (e.g., 7697-26-9) often exhibit moderate to high toxicity, aligning with arsenic-based toxicodynamics where halogenation increases reactivity.

Regulatory Implications: Compounds like 53663-39-1 (sulfonamide) are banned due to carcinogenicity, suggesting that EINECS 264-903-3’s analogs may require stringent hazard classification.

Case Study: Machine Learning-Driven Predictions

For example:

- Persistence : If analogs like 610-71-9 show half-lives >60 days in water, 264-903-3 may similarly resist degradation.

Actividad Biológica

Overview of Einecs 264-903-3

Einecs 264-903-3 refers to a specific chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). The biological activity of such compounds can vary widely based on their chemical structure and functional groups.

Biological Activity

The biological activity of a compound can be assessed through various parameters, including toxicity, pharmacological effects, and interactions with biological systems. For a detailed understanding, we can categorize the biological activities into several key areas:

-

Toxicity : Many compounds classified under EINECS may exhibit toxicological effects, impacting human health and the environment. Toxicity assessments often involve:

- Acute and chronic toxicity studies

- Mutagenicity tests

- Carcinogenicity evaluations

-

Pharmacological Effects : Some EINECS compounds may have therapeutic applications, influencing biological pathways such as:

- Enzyme inhibition or activation

- Receptor binding affinity

- Impact on cellular signaling pathways

-

Environmental Impact : The ecological consequences of these compounds are also significant, particularly in terms of:

- Bioaccumulation potential

- Effects on aquatic and terrestrial organisms

- Persistence in the environment

Data Table: Biological Activity Overview

| Activity Type | Description | Example Findings |

|---|---|---|

| Toxicity | Assessment of harmful effects on organisms | LD50 values, NOAEL |

| Pharmacological Effects | Interaction with biological targets | IC50 values for enzyme inhibition |

| Environmental Impact | Effects on ecosystems and biodiversity | Bioaccumulation factors |

Case Studies

- Toxicological Study : A study assessing the acute toxicity of a similar EINECS compound found that exposure led to significant adverse effects in model organisms, highlighting the need for careful handling and regulation.

- Pharmacological Evaluation : Research on a related compound demonstrated its ability to inhibit a specific enzyme involved in cancer metabolism, suggesting potential therapeutic applications.

- Ecotoxicological Assessment : Investigations into the environmental impact revealed that certain EINECS compounds could disrupt endocrine functions in aquatic species, necessitating further regulatory scrutiny.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of Einecs 264-903-3?

- Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR) : Compare observed peaks (e.g., , ) with literature data to confirm functional groups and connectivity .

- Mass Spectrometry (MS) : Validate molecular weight and fragmentation patterns against reference standards.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is typical for research-grade compounds) using retention time alignment and spiking experiments .

- Data Table Example :

| Technique | Parameters | Expected Outcome |

|---|---|---|

| NMR | 400 MHz, CDCl₃ | δ 7.2–7.4 (aromatic protons) |

| HPLC | C18 column, 1 mL/min | Retention time: 8.2 min |

Q. How can researchers ensure reproducibility in synthesizing Einecs 264-903-3?

- Methodological Answer :

- Detailed Protocols : Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps. Use IUPAC nomenclature and reference established synthetic pathways .

- Validation : Replicate experiments ≥3 times, reporting mean yields with standard deviations. Cross-validate results using independent techniques (e.g., TLC and HPLC for purity) .

Advanced Research Questions

Q. How should researchers address contradictions in reported thermodynamic properties (e.g., melting points) of Einecs 264-903-3?

- Methodological Answer :

- Controlled Reanalysis : Repeat measurements under standardized conditions (e.g., DSC for melting points, calibrated equipment).

- Meta-Analysis : Systematically compare literature data, noting variables like sample purity, instrumentation, and calibration methods. Use statistical tools (e.g., ANOVA) to identify outliers .

- Expert Collaboration : Consult crystallography or thermodynamics specialists to resolve ambiguities .

Q. What experimental strategies are effective for elucidating the degradation pathways of Einecs 264-903-3 under environmental conditions?

- Methodological Answer :

- Accelerated Aging Studies : Expose the compound to UV light, humidity, or oxidative agents. Monitor degradation via LC-MS or GC-MS to identify byproducts .

- Isotopic Labeling : Use -labeled analogs to trace bond cleavage and rearrangement mechanisms.

- Computational Modeling : Apply DFT calculations to predict reactive sites and degradation intermediates .

Data Analysis and Interpretation

Q. How can researchers design a robust statistical framework for dose-response studies involving Einecs 264-903-3?

- Methodological Answer :

- Dose Ranges : Use log-scale concentrations (e.g., 0.1–100 μM) to capture EC₅₀/IC₅₀ values. Include positive/negative controls in triplicate .

- Nonlinear Regression : Fit data to Hill or logistic models using software like GraphPad Prism. Report , confidence intervals, and goodness-of-fit tests .

- Example Workflow :

Pilot experiments to determine dynamic range.

Full-scale assays with blinded replicates.

Sensitivity analysis to exclude outlier datasets.

Ethical and Reporting Standards

Q. What ethical considerations apply when publishing spectral data for Einecs 264-903-3?

- Methodological Answer :

- Data Transparency : Share raw spectra (e.g., .JCAMP-DX files) in supplementary materials, ensuring metadata includes instrument settings and calibration dates .

- Attribution : Cite prior datasets and avoid "data dredging" by pre-registering hypotheses .

Literature and Reproducibility

Q. How should researchers integrate conflicting literature on Einecs 264-903-3’s biological activity into a hypothesis-driven study?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.